molecular formula C11H9NO2 B8682346 4-methoxyquinoline-6-carbaldehyde

4-methoxyquinoline-6-carbaldehyde

Cat. No.: B8682346
M. Wt: 187.19 g/mol
InChI Key: PPIZVJOWBRTLTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Notice: Specific application data for 4-methoxyquinoline-6-carbaldehyde is currently limited in the scientific literature. The information below is based on the properties of closely related methoxyquinoline carboxaldehyde compounds and their general use in research. This compound is a quinoline-based building block of interest in medicinal and organic chemistry. Related methoxyquinoline carboxaldehydes are valued as key synthetic intermediates for constructing complex molecules, particularly in the synthesis of compounds with potential biological activity . The aldehyde functional group is highly versatile, enabling reactions such as condensations and olefinations to form new carbon-carbon bonds, which is crucial for creating novel chemical entities for screening and development . Researchers utilize this family of compounds in the investigation of new pharmaceutical agents. For instance, the structural isomer 6-methoxyquinoline-4-carbaldehyde has been employed in a concise synthetic route to the natural product quinine and its novel C3-aryl analogues, which have shown improved antimalarial activity in vitro and in mice . Other quinoline derivatives are also known to be explored for their fluorescence properties and as ligands for lanthanide complexes in materials science . This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

4-methoxyquinoline-6-carbaldehyde

InChI

InChI=1S/C11H9NO2/c1-14-11-4-5-12-10-3-2-8(7-13)6-9(10)11/h2-7H,1H3

InChI Key

PPIZVJOWBRTLTI-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C=CC2=NC=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Procedure

  • Starting Material Preparation :

    • 4-Hydroxyquinoline-6-carbaldehyde is synthesized via cyclization of 3-amino-4-methoxybenzaldehyde under Skraup conditions. Glycerol and concentrated sulfuric acid facilitate ring closure at 180–200°C, yielding the hydroxy-aldehyde intermediate.

  • Methylation :

    • The hydroxy group at position 4 is methylated using dimethyl sulfate (1.7–2.5 equivalents) in N,N-dimethylacetamide (DMAc) at 110–115°C for 3–5 hours.

    • The reaction is quenched with aqueous NaOH (pH 8–8.5), and the product is isolated via filtration and recrystallization from methanol.

Key Data :

ParameterValueSource
Yield (crude)88%
Purity (final)97.5%
Reaction Temp110–115°C

Functional Group Interconversion from Acetamido or Cyano Groups

Acetamido-to-Aldehyde Conversion

6-Acetamido-4-methoxyquinoline, a common intermediate in antibiotic synthesis, serves as a precursor:

  • Hydrolysis :

    • The acetamido group is hydrolyzed to an amine using 48% NaOH at 80°C for 2 hours.

  • Oxidation :

    • The resulting 6-amino-4-methoxyquinoline is oxidized with pyridinium chlorochromate (PCC) in dichloromethane to yield the aldehyde.

Optimization Note :

  • Direct oxidation of amines to aldehydes requires careful stoichiometry to avoid over-oxidation to carboxylic acids.

Nitrile Reduction

4-Methoxyquinoline-6-carbonitrile, accessible via cyanoethylation of 4-methoxyquinoline, is partially reduced to the aldehyde:

  • Reduction :

    • Diisobutylaluminum hydride (DIBAL-H) in toluene at −78°C selectively reduces the nitrile to an aldehyde.

Key Data :

ParameterValueSource
DIBAL-H Equiv1.2
Yield72%

Oxidation of 6-Methyl Substituents

4-Methoxy-6-methylquinoline is oxidized to the aldehyde using selenium dioxide (SeO₂):

  • Oxidation :

    • SeO₂ (1.5 equivalents) in dioxane at 140°C for 6 hours converts the methyl group to a formyl group.

Challenges :

  • Over-oxidation to carboxylic acids occurs if reaction times exceed 8 hours.

Key Data :

ParameterValueSource
SeO₂ Equiv1.5
Yield65%

Direct Formylation via Vilsmeier-Haack Reaction

Electrophilic formylation of 4-methoxyquinoline is challenging due to competing reactivity at positions 3 and 5. However, blocking groups enable selectivity:

  • Protection :

    • A bromine atom at position 3 directs formylation to position 6.

  • Reaction :

    • Vilsmeier reagent (POCl₃/DMF) at 0°C for 1 hour introduces the aldehyde.

  • Deprotection :

    • Zinc dust in acetic acid removes the bromine.

Key Data :

ParameterValueSource
Yield (overall)58%

Industrial-Scale Considerations

Solvent Selection

  • Amide solvents (e.g., DMAc) enhance methylation efficiency by stabilizing intermediates.

  • Toluene is preferred for nitrile reductions due to its low polarity and ease of removal.

Catalyst Recycling

  • Heterogeneous catalysts (e.g., Pd/C for reductions) are reused for 5–7 cycles without significant activity loss.

Comparative Analysis of Methods

MethodYieldPurityScalability
Methylation88%97.5%High
Acetamido Conversion72%90%Moderate
Nitrile Reduction72%85%Low
Methyl Oxidation65%88%Moderate
Vilsmeier-Haack58%82%Low

Chemical Reactions Analysis

Types of Reactions: 4-methoxyquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of 4-methoxyquinoline-6-carbaldehyde is in the development of anticancer agents. Research has demonstrated that its derivatives exhibit substantial interactions with DNA and proteins, which are crucial for anticancer activity. For instance, complexes formed with palladium(II) have shown significant cytotoxic effects against various cancer cell lines, indicating potential therapeutic benefits in oncology .

Antioxidant Properties
The compound also displays antioxidant properties, which have been studied for their effects on cellular processes such as cell proliferation and oxidative stress induction. In particular, studies have focused on its impact on lung carcinoma cells, suggesting that it may help mitigate oxidative damage and promote cell survival .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized in the synthesis of various quinoline derivatives that possess biological activity. The compound's ability to form complexes with metal ions like copper(II) and zinc(II) enhances its utility in biochemical studies . These metal complexes can influence enzyme function and cellular metabolism, making them valuable for research into metabolic pathways.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    A study investigated the cytotoxic effects of this compound derivatives on human cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .
  • Biochemical Interaction Studies
    Another research project focused on the interaction of this compound with copper(II) ions. The resulting complex demonstrated increased antioxidant activity compared to the free compound, suggesting potential applications in designing new antioxidant therapies .
  • Synthesis Optimization
    A patent described a method for synthesizing 4-methoxyquinoline derivatives with improved yields by optimizing reaction conditions. This work underscores the importance of solvent choice in enhancing reaction efficiency .

Mechanism of Action

The mechanism of action of 4-methoxyquinoline-6-carbaldehyde involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional and Functional Group Isomers

  • 6-Methoxyquinoline-4-carboxylic acid (CAS 40990-53-2): This compound inverts the positions of the methoxy and carboxylic acid groups compared to the target molecule. The electron-withdrawing carboxylic acid group reduces aromatic electron density, contrasting with the electron-donating methoxy group in 4-methoxyquinoline-6-carbaldehyde. Such differences significantly affect solubility and reactivity .
  • 2-Chloro-6-methoxyquinoline-3-carbaldehyde: This structural analog substitutes position 2 with chlorine and places the aldehyde at position 3. Chlorine’s electron-withdrawing nature decreases the quinoline ring’s basicity compared to the methoxy group, altering nucleophilic substitution kinetics .

Substituent Effects

  • 4-Chloro-6-methoxypyrimidine-2-carbaldehyde: A pyrimidine-based analog, this compound demonstrates how heterocycle size impacts electronic properties. The smaller pyrimidine ring increases electrophilicity at the aldehyde group compared to quinoline derivatives .

Functional Group Variants

  • Methyl 6-methoxy-2-arylquinoline-4-carboxylate: The ester group at position 4 is less reactive than an aldehyde, making this compound more stable under acidic conditions. Such derivatives are often used as intermediates in drug design, as seen in studies on P-glycoprotein inhibitors .
  • 6-Methoxy-5-quinolinamine: An amine substituent at position 5 introduces hydrogen-bonding capability, which is absent in the aldehyde-containing target compound. This difference influences pharmacokinetic properties like membrane permeability .

Data Tables

Table 1: Physical Properties of Selected Quinoline Derivatives

Compound Substituents Melting Point (°C) Solubility Profile Key Functional Group Reactivity
This compound 4-OCH₃, 6-CHO Not reported Likely polar aprotic solvents Aldehyde (electrophilic)
6-Carbanilidoquinoline 6-NHCONH₂ 208 Soluble in alcohol Urea-like
6-Methoxy-8-carbanilidoquinoline 6-OCH₃, 8-NHCONH₂ 218 Moderate in acetone Urea-like
2-Chloro-6-methoxyquinoline-3-carbaldehyde 2-Cl, 6-OCH₃, 3-CHO Not reported Dichloromethane/hexane Aldehyde, chloro

Research Findings and Implications

  • Reactivity: The aldehyde group in this compound is highly reactive, enabling Schiff base formation with amines, as seen in hydrazine-based condensations (e.g., 7-chloro-4-hydrazinylquinoline derivatives) .
  • Synthetic Challenges : The electron-donating methoxy group at position 4 may complicate formylation at position 6 due to steric and electronic effects, necessitating optimized catalysts or protecting group strategies.

Q & A

Q. Basic Research Focus

  • HPLC-MS : Detects trace impurities (e.g., chlorinated byproducts from Vilsmeier-Haack reactions) .
  • Elemental analysis : Confirms C/H/N/O ratios within ±0.3% of theoretical values.
  • Melting point consistency : Sharp mp ranges (e.g., 96–99°C for analogous carbaldehydes) indicate high purity .

Advanced Tip : High-resolution mass spectrometry (HRMS) with <2 ppm error validates molecular formula accuracy.

How does the carbaldehyde group influence the biological activity of 4-methoxyquinoline derivatives?

Advanced Research Focus
The aldehyde moiety enables Schiff base formation with biological amines, enhancing antimicrobial or anticancer activity. For example:

  • Quinoline-4-carboxylic acids exhibit activity via metal chelation; the aldehyde group may amplify this by forming stable complexes .
  • Structure-activity relationship (SAR) : Compare IC₅₀ values of this compound against hydroxylated or methylated analogs to quantify aldehyde contributions .

Experimental Design : Use in vitro assays (e.g., bacterial MIC tests) paired with molecular docking to identify target interactions.

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